Azidomethyl 2,2-dimethylpropanoate

Description

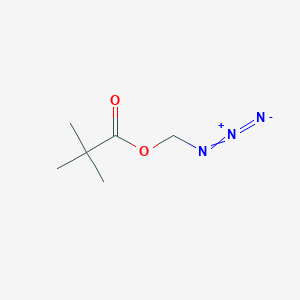

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azidomethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2,3)5(10)11-4-8-9-7/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJGIRNNNFPMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872700-68-0 | |

| Record name | 872700-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Azidomethyl 2,2 Dimethylpropanoate

Precursor-Based Synthesis Routes

The synthesis of Azidomethyl 2,2-dimethylpropanoate heavily relies on the transformation of a suitable precursor bearing a good leaving group. The most common and industrially viable approach is the nucleophilic substitution of a halomethyl derivative with an azide (B81097) salt.

Derivatization from Chloromethyl 2,2-dimethylpropanoate

The principal and most straightforward method for the preparation of this compound is through the nucleophilic substitution reaction of Chloromethyl 2,2-dimethylpropanoate with an alkali metal azide, such as sodium azide (NaN₃). This reaction is a classic example of a Finkelstein-type reaction, where a halide is displaced by another.

The general reaction scheme is as follows:

In this process, the azide ion (N₃⁻) acts as the nucleophile, attacking the electrophilic carbon atom of the chloromethyl group and displacing the chloride ion. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the azide salt and to promote the SN2 reaction mechanism. The choice of solvent is crucial for achieving a good reaction rate and yield.

Typical Reaction Conditions:

| Parameter | Condition |

|---|---|

| Starting Material | Chloromethyl 2,2-dimethylpropanoate |

| Reagent | Sodium Azide (NaN₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 12-24 hours |

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product. Upon completion, the product is typically isolated by extraction and purified by distillation or column chromatography.

Alternative Preparative Pathways and Reagents

While the use of Chloromethyl 2,2-dimethylpropanoate is the most common route, alternative pathways can be employed, often dictated by the availability of starting materials or the desire to avoid chlorinated compounds. One such alternative involves the use of Bromomethyl 2,2-dimethylpropanoate as the precursor. The bromo- derivative is generally more reactive than the chloro- derivative, which can lead to shorter reaction times or allow for milder reaction conditions. However, brominated starting materials are often more expensive.

Furthermore, phase-transfer catalysis can be utilized to facilitate the reaction between the organic-soluble precursor and the water-soluble azide salt, potentially allowing for the use of less hazardous or more environmentally benign solvent systems.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Several factors can be optimized to maximize the output and purity of the final product.

Key Optimization Parameters:

Solvent: The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally preferred as they effectively solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile.

Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to the decomposition of the azide product, which is a concern for many organic azides. Therefore, a balance must be struck to achieve a reasonable reaction time without compromising the stability of the product.

Concentration: The concentration of the reactants can influence the reaction kinetics. Higher concentrations may lead to faster reactions, but also increase the risk of side reactions or difficulties in heat management for large-scale syntheses.

Purity of Reactants: The purity of the Chloromethyl 2,2-dimethylpropanoate and the azide salt is critical. Impurities can lead to the formation of byproducts and complicate the purification process.

Representative Yield Data for Analogous Azidomethylation Reactions:

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine | Lithium Azide | Not Specified | Not Specified | Not Specified | nih.gov |

| 2-(bromomethyl)oxazoles | Sodium Azide | Aqueous Medium | Not Specified | Good | researchgate.net |

While specific yield data for the synthesis of this compound is not widely published in readily available literature, yields for analogous SN2 reactions involving the displacement of a halide by an azide can be expected to be in the good to excellent range (typically 70-95%) under optimized conditions. The purification of the final product is crucial to remove any unreacted starting material and inorganic salts.

Chemical Reactivity and Transformative Potential of Azidomethyl 2,2 Dimethylpropanoate

Azide-Mediated Cycloaddition Reactions

The azide (B81097) group in azidomethyl 2,2-dimethylpropanoate is a key functional handle that participates in various cycloaddition reactions, most notably with alkynes to form 1,2,3-triazoles. These reactions are cornerstones of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgnih.govorganic-chemistry.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides like this compound. wikipedia.orgnih.govnih.gov This reaction is a prominent example of click chemistry, valued for its reliability and mild reaction conditions. wikipedia.orgnih.govchemeurope.com The catalysis is typically achieved using a copper(I) source, which can be introduced directly as a Cu(I) salt (e.g., CuI or CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270). wikipedia.orgnih.govchemeurope.com The presence of a reducing agent also helps to prevent the oxidation of the catalytically active Cu(I) to Cu(II) by any oxygen present in the system. wikipedia.org

The CuAAC reaction proceeds through a mechanism that is distinct from the uncatalyzed Huisgen cycloaddition. wikipedia.orgresearchgate.net The copper(I) catalyst first forms a π-complex with the terminal alkyne, which then, in the presence of a base, is deprotonated to form a copper acetylide intermediate. wikipedia.org This intermediate then reacts with the azide, leading to the formation of a six-membered copper-containing ring, which subsequently rearranges and, after protonation, yields the 1,4-disubstituted 1,2,3-triazole product. wikipedia.org The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) catalyst and improve the reaction outcome, especially in aqueous solvent mixtures. wikipedia.orgnih.gov

A general procedure for the CuAAC reaction using this compound involves suspending the azide and a terminal alkyne in a solvent mixture, such as 1:1 H₂O–t-BuOH. thieme-connect.de A catalytic amount of a copper(II) sulfate (B86663) solution and sodium ascorbate are then added. thieme-connect.de The reaction is typically stirred at room temperature for a period of time until completion is indicated by thin-layer chromatography (TLC). thieme-connect.de For example, the reaction of azidomethyl pivalate (B1233124) with 4-ethynylanisole (B14333) under these conditions for 24 hours resulted in an 81% yield of the corresponding 1-(pivaloyloxymethyl)-4-phenyl-1H-1,2,3-triazole. thieme-connect.de

The reaction exhibits broad functional group tolerance, making it a valuable tool for the synthesis of a wide array of complex molecules. nih.govnih.gov

The cycloaddition of azides and alkynes can lead to two different regioisomers: 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles. nih.govmdpi.com The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the presence and nature of the catalyst. nih.govresearchgate.net

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes, as discussed previously, is highly regioselective and almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.govchemeurope.com This high regioselectivity is a key advantage of the CuAAC reaction. researchgate.net

In contrast, the synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved through alternative catalytic systems. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for instance, favors the formation of the 1,5-disubstituted regioisomer. wikipedia.orgmdpi.combeilstein-journals.org Unlike CuAAC, RuAAC can proceed with both terminal and internal alkynes. wikipedia.org The proposed mechanism for RuAAC does not involve a ruthenium acetylide intermediate but rather the formation of a ruthenacycle through oxidative coupling of the alkyne and azide. wikipedia.org

Metal-free conditions can also influence the regioselectivity. In some cases, supramolecular self-assembly in aqueous solution has been shown to drive the azide-alkyne cycloaddition with excellent regioselectivity in the absence of metal ions. nih.govnih.gov

The ability to selectively synthesize either the 1,4- or 1,5-disubstituted 1,2,3-triazole by choosing the appropriate catalyst is a powerful tool in organic synthesis, allowing for precise control over the molecular architecture of the final product. nih.govresearchgate.net

Table 1: Catalyst Systems for Regioselective Triazole Synthesis

| Catalyst System | Predominant Regioisomer | Alkyne Substrate | Reference |

|---|---|---|---|

| Copper(I) | 1,4-disubstituted | Terminal | nih.govnih.govchemeurope.com |

| Ruthenium(II) | 1,5-disubstituted | Terminal and Internal | wikipedia.orgmdpi.combeilstein-journals.org |

| Zinc(II) Acetate | 1,4-disubstituted | Terminal | rsc.org |

| Metal-free (supramolecular assembly) | High regioselectivity | Specific peptide-based alkynes | nih.govnih.gov |

The Huisgen 1,3-dipolar cycloaddition is the thermal reaction between an azide and an alkyne to produce a 1,2,3-triazole. wikipedia.orgorganic-chemistry.org Unlike the catalyzed versions, this reaction is a concerted, pericyclic process. organic-chemistry.org However, a significant drawback of the thermal Huisgen cycloaddition is its lack of regioselectivity, often resulting in a mixture of both 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, sometimes in nearly equal amounts. organic-chemistry.org The reaction also typically requires elevated temperatures and long reaction times. wikipedia.orgorganic-chemistry.orgchemeurope.com For instance, the reaction of an azide with an alkyne at 98°C for 18 hours can produce a mixture of the 1,4- and 1,5-adducts. wikipedia.orgchemeurope.com

The copper(I)-catalyzed reaction, while often referred to in the context of the Huisgen cycloaddition, is mechanistically distinct and should be more accurately termed the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgchemeurope.com The CuAAC provides a solution to the regioselectivity issue of the thermal Huisgen cycloaddition by exclusively forming the 1,4-disubstituted isomer. wikipedia.orgnih.govchemeurope.com The rate acceleration of the CuAAC compared to the uncatalyzed thermal reaction is also substantial, on the order of 10⁷ to 10⁸. organic-chemistry.org

The development of catalyzed azide-alkyne cycloadditions, particularly the CuAAC, has largely superseded the thermal Huisgen cycloaddition in many applications due to the superior control over regioselectivity and milder reaction conditions. nih.gov

Nucleophilic Substitution and Other Azide-Involving Transformations

While cycloaddition reactions are the most prominent transformations of the azide group in this compound, the azide moiety can also participate in other reactions. For instance, the triazole ring formed from the cycloaddition can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under certain conditions. In a study involving 2,6-bistriazolylpurines, the 1,2,3-triazolyl group at the C6 position of the purine (B94841) was shown to be displaced by O- and C-nucleophiles under mild conditions. beilstein-journals.org

Furthermore, the azide group itself can be subject to transformations. Although not extensively detailed for this compound specifically, organic azides, in general, can undergo various reactions. For example, sulfonyl azides can react with terminal alkynes under copper catalysis to yield products other than the expected triazole, such as N-sulfonyl ketenimines, through a destabilized cuprated triazole intermediate. nih.gov

Cleavage and Derivatization of the Pivalate Ester Moiety

The pivaloyloxymethyl (POM) group of this compound serves as a base-labile protecting group for the nitrogen of the resulting triazole. thieme-connect.deresearchgate.net This protecting group can be readily cleaved under basic conditions to yield the NH-1,2,3-triazole. thieme-connect.deresearchgate.net The ease of removal of the POM group makes it a useful tool in the synthesis of N-unsubstituted triazoles, which are important heterocyclic motifs. thieme-connect.de

The cleavage of the pivalate group from the triazole nitrogen is typically achieved by treatment with aqueous sodium hydroxide. thieme-connect.de The reaction conditions can be quite mild, with deprotection of some N-pivaloyloxymethyl triazoles occurring in less than 10 minutes at room temperature. thieme-connect.de

The ability to deprotect the triazole nitrogen opens up possibilities for further derivatization at this position. The resulting NH-triazole can be N-alkylated or otherwise functionalized, allowing for the synthesis of a diverse range of triazole derivatives. researchgate.net

The stability of the pivaloyloxymethyl group under different conditions can also be exploited for selective deprotection strategies. For example, in the context of modified RNAs, it was found that propionyloxymethyl groups could be selectively removed with anhydrous butylamine (B146782) in THF while preserving the pivaloyloxymethyl (PivOM) groups. nih.govresearchgate.net This orthogonality allows for more complex synthetic manipulations.

Applications of Azidomethyl 2,2 Dimethylpropanoate in Complex Molecular Synthesis and Material Science

Construction of Nucleosides and Oligonucleotides

Azidomethyl 2,2-dimethylpropanoate plays a significant role in the synthesis of modified nucleosides and oligonucleotides, which are essential tools in molecular biology, diagnostics, and therapeutics. nih.gov

The POM group is utilized in the synthesis of modified nucleoside analogues, particularly as a prodrug moiety. nih.govacs.orgwikipedia.org Nucleoside analogues often require phosphorylation to become biologically active, and this initial step can be inefficient. By masking the phosphate (B84403) group with a POM group, the resulting prodrug is more lipophilic and can more easily cross cell membranes. wikipedia.orgnih.gov Once inside the cell, cellular enzymes cleave the POM group, releasing the active monophosphate form of the nucleoside analogue. nih.gov This strategy has been successfully applied to anticancer and antiviral nucleoside analogues. nih.govcardiff.ac.ukwgtn.ac.nznih.gov For example, aryloxy pivaloyloxymethyl prodrugs (POMtides) of the anticancer drug 5-fluoro-2'-deoxyuridine (B1346552) (FdUR) have been developed. nih.govacs.orgcardiff.ac.uk

The synthesis of these modified nucleosides often involves the coupling of a POM-protected heterocyclic base with a modified sugar moiety. The versatility of the POM group allows for its incorporation into various nucleoside scaffolds.

The incorporation of modified nucleosides into oligonucleotide chains can enhance their properties, such as stability against nuclease degradation and binding affinity to target sequences. nih.govmdpi.comyoutube.com The POM group has been used to protect the 2'-hydroxyl group of ribonucleosides during the chemical synthesis of RNA. The use of 2'-O-(pivaloyloxymethyl)-protected ribonucleoside phosphoramidites allows for a more efficient and convenient synthesis of RNA, as the deprotection can be achieved under standard basic conditions.

The introduction of modifications to the phosphate backbone of oligonucleotides, such as phosphorothioates, can also increase their stability. youtube.comglenresearch.com The use of POM-protected building blocks in conjunction with these backbone modifications allows for the synthesis of highly functionalized oligonucleotides with improved therapeutic potential. The stability of modified oligonucleotides is a critical factor for their in vivo applications. mdpi.com

The table below presents a comparison of the properties of unmodified and modified oligonucleotides.

| Oligonucleotide Type | Nuclease Resistance | Binding Affinity | Cellular Uptake |

| Unmodified DNA/RNA | Low | Standard | Low |

| Phosphorothioate Oligonucleotide | High | Standard | Moderate |

| POM-Modified Oligonucleotide | High | Enhanced | High |

This table highlights the enhanced properties of oligonucleotides modified with POM and other functionalities.

Utility in DNA Sequencing by Synthesis (SBS) as Reversible Terminators

A groundbreaking application of azidomethyl-containing compounds is in the realm of DNA sequencing by synthesis (SBS). In this next-generation sequencing technique, 3'-O-azidomethyl nucleotide analogues act as reversible terminators. nih.govnih.govjenabioscience.comresearchgate.netjenabioscience.com The azidomethyl group caps (B75204) the 3'-hydroxyl group of the nucleotide, temporarily halting the DNA polymerase enzyme after the incorporation of a single nucleotide. nih.govresearchgate.net

This temporary termination allows for the identification of the incorporated base. Subsequently, the azidomethyl group can be efficiently and cleanly removed, typically using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to regenerate a free 3'-hydroxyl group. nih.gov This restored hydroxyl group is then ready for the next cycle of nucleotide incorporation, allowing for the sequential determination of the DNA sequence. nih.govnih.gov

A key advantage of using 3'-O-azidomethyl-dNTPs is that the small size of the azido (B1232118) group makes them efficient substrates for DNA polymerase. nih.govnih.gov Furthermore, after cleavage, the growing DNA strand is identical to its natural counterpart, without any residual linker fragments that could potentially interfere with subsequent polymerase activity. nih.gov This "scarless" removal is a significant benefit over other reversible terminator technologies. nih.gov Researchers have also explored using the azido group itself as a unique spectroscopic marker, leveraging its distinct Raman signal for detection in a label-free sequencing approach. nih.govresearchgate.net

| Feature | Description | References |

| Mechanism | The 3'-O-azidomethyl group acts as a reversible cap on the nucleotide, temporarily stopping DNA synthesis. | nih.govresearchgate.net |

| Cleavage | The azidomethyl group is removed by a mild reducing agent, such as TCEP, to allow the next sequencing cycle. | nih.gov |

| Advantage | The small size of the azido group ensures efficient incorporation by DNA polymerase and leaves no modifications on the DNA backbone after removal. | nih.govnih.gov |

| Detection | The azido group has a unique Raman signal that can be used for label-free detection of incorporated nucleotides. | nih.govresearchgate.net |

Polymer Chemistry and Advanced Materials

The azido group in this compound and related azido esters is a versatile functional group for polymer synthesis and modification. It opens avenues for creating polymers with unique properties, including high energy density and tailored functionalities.

Synthesis of Monomers for Polymerization

This compound can serve as a precursor or a model compound for the synthesis of more complex monomers intended for polymerization. The azido group can be introduced into various molecular architectures to create monomers with specific functionalities. These monomers can then be polymerized through various mechanisms, such as free radical polymerization, to yield polymers with pendant azido groups. mdpi.comnih.gov The resulting polymers can undergo further modifications via "click chemistry," a set of highly efficient and specific reactions, to introduce a wide range of functional groups.

Development of Functional Polymers Containing Triazole Units

A significant application of azido-functionalized monomers and polymers is in the synthesis of polymers containing triazole units. mdpi.com The Huisgen 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of click chemistry. mdpi.com This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings. By polymerizing diazide and dialkyne monomers, or monomers containing both functionalities, polymers with a high density of triazole units in their backbone or as pendant groups can be synthesized. mdpi.com These triazole-containing polymers exhibit interesting properties, such as high thermal stability and the ability to act as ligands for metal ions, making them promising for various applications. mdpi.com

Energetic Azido Esters and Plasticizers in Polymer Systems

Azido esters, a class of compounds to which this compound belongs, are recognized for their energetic properties. researchgate.net The presence of the azido group (N₃) contributes to a high positive heat of formation, making these compounds valuable as energetic plasticizers in polymer binder systems for explosives and solid propellants. researchgate.netdtic.mil

| Property | Significance in Polymer Systems | References |

| High Heat of Formation | Increases the energy content of the polymer formulation. | researchgate.netdtic.mil |

| Plasticizing Effect | Improves flexibility and processability of the polymer binder. | dtic.milnih.gov |

| Compatibility | Ensures a homogeneous and stable mixture with the energetic polymer. | researchgate.netmdpi.com |

| Low Sensitivity | Enhances the safety and stability of the energetic material. | researchgate.net |

Development of Chemical Probes and Biosensors

The reactivity of the azido group makes it a valuable functional handle in the design of chemical probes and biosensors for detecting specific analytes. researchgate.netnih.govrsc.orgmdpi.com

Design and Synthesis of Fluorescent Probes for Hydrogen Sulfide (B99878) Detection

A notable application of the azide functionality is in the creation of fluorescent probes for the detection of hydrogen sulfide (H₂S), an important biological signaling molecule. researchgate.netprinceton.edunih.govnih.gov The underlying principle of these probes is the selective reduction of the non-fluorescent azide group to a fluorescent amine group by H₂S. researchgate.netnih.gov

In a typical design, a fluorophore (a molecule that can fluoresce) is chemically modified with an azide-containing group, such as an azidomethyl group, which quenches its fluorescence. researchgate.netnih.gov Upon exposure to H₂S, the azide is reduced to an amine, restoring the fluorescence of the parent dye. researchgate.netnih.gov This "turn-on" fluorescence response provides a sensitive and selective method for detecting H₂S in various environments, including living cells. researchgate.netprinceton.edunih.govnih.gov The reaction is highly specific to H₂S over other biologically relevant thiols and reactive sulfur, oxygen, and nitrogen species. mdpi.com The development of such probes is crucial for understanding the physiological and pathological roles of H₂S. princeton.edunih.gov

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The structural attributes of this compound make it a valuable precursor for the synthesis of molecules with potential biological activity. The azide group can be readily transformed into an amine or participate in cycloaddition reactions, while the pivalate (B1233124) ester can be hydrolyzed to reveal a primary alcohol, providing a handle for further functionalization.

While direct synthesis of thymidylate synthase (TS) inhibitors using this compound is not extensively documented in publicly available literature, the synthesis of structurally related azidomethyl nucleoside analogues highlights the potential of this functional group in designing enzyme inhibitors. For instance, 5-azidomethyl-2'-deoxyuridine (B518367) has been synthesized and investigated for its biological activities. sci-hub.se The azidomethyl group in these analogues serves as a critical pharmacophore that can interact with the active site of enzymes. The general strategy involves the introduction of the azidomethyl group onto a heterocyclic core, which is a common feature in many enzyme inhibitors.

Enzyme inhibitors are crucial in the development of therapeutics for various diseases, including cancer and viral infections. ku.edunih.govmdpi.com Thymidylate synthase, in particular, is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. rsc.org Its inhibition can lead to the disruption of DNA replication and cell death, making it a prime target for anticancer drugs. mdpi.com The synthesis of analogues of enzyme substrates or transition states is a common strategy for developing potent inhibitors. The azidomethyl group can mimic or be a precursor to functional groups that interact with the enzyme's active site.

The synthesis of various enzyme inhibitors often involves the use of versatile building blocks that can be elaborated into the final complex molecule. ku.edunih.gov The table below illustrates examples of enzyme inhibitors and their respective targets, showcasing the diversity of scaffolds that can be targeted.

| Enzyme Target | Inhibitor Class | Example Compound |

| Thymidylate Synthase | Nucleoside Analogue | 5-Fluorouracil |

| Angiotensin-Converting Enzyme | Captopril, Enalaprilat nih.govnih.gov | |

| Cysteine Protease | Peptide Nitrile, Michael Acceptor | - |

| Arginase | Boronic Acid Derivative |

The azide functionality in this compound makes it an ideal participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are stable, aromatic linkers found in many biologically active compounds. The modular nature of click chemistry allows for the rapid assembly of complex molecules from simpler building blocks.

Furthermore, azido-substituted aromatic compounds can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A study has demonstrated the successful Suzuki cross-coupling of 2-azidoarylboronic pinacolate esters with vinyl triflates to synthesize nih.govnih.gov-fused indole (B1671886) heterocycles. dntb.gov.ua This highlights the compatibility of the azide group with transition metal catalysis, opening up avenues for the synthesis of complex heterocyclic systems. The Suzuki coupling is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and functional materials. nih.govorganic-chemistry.orgnih.govbeilstein-journals.org

The table below summarizes the key features of these modular approaches.

| Catalytic Reaction | Key Reactants | Product | Significance |

| Click Chemistry (CuAAC) | Azide, Terminal Alkyne | 1,2,3-Triazole | High efficiency, regioselectivity, and biocompatibility. researchgate.net |

| Suzuki-Miyaura Coupling | Organoboron Compound, Organohalide | Biaryl or Vinyl-Aryl Compound | Forms C-C bonds, tolerant of various functional groups. nih.govorganic-chemistry.org |

The azide group in this compound can serve as a linchpin for initiating cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation to rapidly build molecular complexity. mdpi.comlongdom.org For example, enzyme-initiated cascade reactions can lead to the formation of complex natural products. longdom.org While specific examples involving this compound are not prevalent, the reactivity of the azide moiety is well-suited for such processes. Upon reduction or thermal/photochemical activation, the azide can generate a reactive nitrene intermediate, which can then participate in a variety of cyclization or rearrangement reactions.

Further derivatization of the products obtained from reactions involving this compound is a key strategy for accessing a diverse range of compounds. The triazole ring formed via click chemistry can be further functionalized, and the pivalate ester can be hydrolyzed to unmask the primary alcohol for subsequent reactions such as oxidation, esterification, or etherification. This multi-faceted reactivity allows for the synthesis of diverse molecular scaffolds from a single starting material.

This compound serves as a valuable building block in the total synthesis of complex organic molecules and in the construction of functional materials. sci-hub.se The ability to introduce both a protected hydroxyl group and a versatile azide moiety makes it a strategic component in multistep synthetic sequences. For instance, the synthesis of nucleoside analogues, which are important in antiviral and anticancer research, often relies on the use of functionalized building blocks. nih.govnih.govchemrxiv.orgmdpi.com The azidomethyl group can be incorporated into various positions of a sugar or a heterocyclic base to generate novel analogues with potentially enhanced biological activity. researchgate.netnih.gov

Advanced Characterization Methodologies in the Study of Azidomethyl 2,2 Dimethylpropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering detailed insights into the chemical environment of individual atoms. For "Azidomethyl 2,2-dimethylpropanoate," both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for confirming its structure.

In the ¹H NMR spectrum of "this compound," one would anticipate two distinct signals corresponding to the two different types of protons in the molecule.

t-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to the free rotation around the carbon-carbon single bonds. These protons would appear as a sharp singlet in the upfield region of the spectrum, typically around 1.2 ppm. The integration of this peak would correspond to nine protons.

Azidomethyl Protons: The two protons of the methylene (B1212753) group (-CH₂-) attached to the azide (B81097) and the ester oxygen are also equivalent. These protons are expected to resonate as a singlet further downfield, likely in the range of 5.0-5.5 ppm, due to the deshielding effects of the adjacent electronegative oxygen and azide groups. The integration of this signal would correspond to two protons.

A data table summarizing the expected ¹H NMR signals is presented below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Singlet | 9H | C(CH ₃)₃ |

| ~5.0-5.5 | Singlet | 2H | OCH ₂N₃ |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For "this compound," four distinct carbon signals are expected. nih.gov

t-Butyl Methyl Carbons: The three methyl carbons of the tert-butyl group are equivalent and would produce a single signal in the aliphatic region of the spectrum.

t-Butyl Quaternary Carbon: The quaternary carbon of the tert-butyl group would appear as a distinct signal, typically with a lower intensity due to the absence of attached protons.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is significantly deshielded and would be found in the downfield region of the spectrum, characteristic of carbonyl carbons.

Azidomethyl Carbon: The carbon of the azidomethyl group (-CH₂N₃) would also be deshielded due to the attached nitrogen and oxygen atoms.

The following table outlines the anticipated ¹³C NMR chemical shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~27 | C (CH₃)₃ |

| ~39 | C (CH₃)₃ |

| ~70-80 | OC H₂N₃ |

| ~177 | C =O |

The synthesis of phosphonate (B1237965) derivatives from "this compound" would introduce a phosphorus atom, making ³¹P NMR spectroscopy an invaluable tool for characterization. sigmaaldrich.commdpi.com ³¹P NMR provides information about the chemical environment of the phosphorus nucleus. The chemical shift in a ³¹P NMR spectrum is highly sensitive to the nature of the substituents on the phosphorus atom. sigmaaldrich.com For instance, the formation of a phosphonate ester from the reaction of a trialkyl phosphite (B83602) with the azidomethyl group would result in a characteristic signal in the ³¹P NMR spectrum. The specific chemical shift would depend on the alkyl groups attached to the phosphorus. This technique is crucial for monitoring the progress of phosphorylation reactions and for confirming the structure of the resulting phosphonate products. sigmaaldrich.commdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to the azide and ester functionalities.

Azide (N₃) Stretch: A strong and sharp absorption band in the region of 2100-2260 cm⁻¹ is a definitive indicator of the azide functional group. mdpi.com This is one of the most characteristic peaks in the IR spectrum of this compound.

Carbonyl (C=O) Stretch: A strong absorption band is expected in the range of 1735-1750 cm⁻¹ for the ester carbonyl group.

C-O Stretch: The stretching vibration of the C-O single bond of the ester group will likely appear in the region of 1150-1250 cm⁻¹.

C-H Bends: Bending vibrations for the tert-butyl group would be observed in the fingerprint region.

The table below summarizes the key expected IR absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2100-2260 | Strong, Sharp | Azide (N₃) Stretch |

| ~1735-1750 | Strong | Carbonyl (C=O) Stretch |

| ~1150-1250 | Strong | C-O Stretch (Ester) |

| Various | Medium-Weak | C-H Bends |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For "this compound" (molecular weight: 157.17 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 157. sigmaaldrich.com

The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals. Common fragmentation pathways could include:

Loss of the azide group (N₃), resulting in a fragment at m/z 115.

Loss of the tert-butyl group, leading to a fragment.

Cleavage of the ester group.

Predicted mass spectrometry data indicates several possible adducts that could be observed. sigmaaldrich.com

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.09241 |

| [M+Na]⁺ | 180.07435 |

| [M-H]⁻ | 156.07785 |

| [M]⁺ | 157.08458 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For "this compound," HRMS would confirm the molecular formula C₆H₁₁N₃O₂ by matching the experimentally measured exact mass to the calculated theoretical mass with a high degree of precision. sigmaaldrich.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The predicted monoisotopic mass for this compound is 157.08513 Da. sigmaaldrich.com

Computational and Theoretical Approaches for Understanding Azidomethyl 2,2 Dimethylpropanoate Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, which solve the Schrödinger equation for a given molecular system, offer a fundamental understanding of molecular properties. scienceopen.com These methods have become increasingly accurate and are routinely used to study a wide range of chemical phenomena. scienceopen.com

Density Functional Theory (DFT) Studies on Related Azides

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying organic azides due to its favorable balance of accuracy and computational cost. scienceopen.comresearchgate.net DFT studies on related azide (B81097) compounds provide valuable insights into the properties of Azidomethyl 2,2-dimethylpropanoate.

Research on various organic azides using DFT has been instrumental in understanding their structural, electronic, and thermodynamic properties. researchgate.net For instance, DFT calculations have been employed to investigate the stability and reactivity of organic azides by analyzing parameters like the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) gap, binding energies, and harmonic frequencies. researchgate.net These studies have also shed light on the detonation potential of energetic organic azides by computing properties such as the heat of formation and oxygen balance. researchgate.net

Furthermore, DFT has been successfully applied to study reaction mechanisms involving azides, such as the intramolecular [2 + 3] dipolar cycloaddition of organic azides and nitriles to form tetrazoles. nih.gov Such computational investigations help in explaining and rationalizing experimental reactivity trends. nih.gov

A representative set of data from DFT calculations on related organic azides is presented in the table below, showcasing the types of parameters that can be computed to understand their properties.

| Compound Family | Calculated Property | Significance |

| Cn(N3)m | HOMO-LUMO gap | Indicator of chemical reactivity and stability. researchgate.net |

| Cn(N3)m | Binding Energy | Relates to the energetic stability of the molecule. researchgate.net |

| Cn(N3)m | Heat of Formation (HOF) | Important for assessing the energetic nature of the compound. researchgate.net |

| Azide-Nitrile Systems | Activation Energy | Determines the feasibility and rate of intramolecular cycloaddition. nih.gov |

Hartree-Fock Methodologies

The Hartree-Fock (HF) method, a foundational ab initio approach, provides a valuable framework for understanding the electronic structure of molecules. numberanalytics.comwikipedia.org While it is a more approximate method compared to post-Hartree-Fock methods or DFT because it neglects electron correlation, it serves as a crucial starting point for more sophisticated calculations. numberanalytics.comwikipedia.org

In the context of organic azides, Hartree-Fock calculations can be used to determine the molecular wavefunction and energy. wikipedia.org The method is based on the principle of approximating the many-electron wavefunction as a single Slater determinant. wikipedia.org By applying the variational principle, a set of coupled equations for the molecular orbitals can be derived and solved iteratively. wikipedia.org

While less common for predicting reaction energetics with high accuracy, HF methodologies are useful for obtaining initial molecular geometries and wavefunctions. The results from HF calculations can then be refined using more advanced methods that account for electron correlation. The terms "restricted" and "unrestricted" Hartree-Fock refer to whether electrons with different spins are constrained to occupy the same spatial orbitals. libretexts.org

Elucidation of Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of organic azides. The azide functional group possesses a unique electronic configuration, which can be described by resonance structures, leading to its diverse reactivity.

The terminal nitrogen atom of the azide group is mildly nucleophilic, while the internal nitrogen atom can react with electrophiles. wikipedia.org A key aspect of azide reactivity is the facile extrusion of dinitrogen (N₂), a highly stable molecule. wikipedia.org This tendency is exploited in numerous synthetic reactions. wikipedia.org

Computational studies, including DFT and ab initio methods, can quantify the electronic properties that govern this reactivity. For instance, the analysis of molecular orbitals (HOMO and LUMO) provides insights into the sites susceptible to nucleophilic or electrophilic attack. chemrxiv.org The calculated HOMO-LUMO energy gap is a good indicator of the molecule's kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. chemrxiv.org

The table below summarizes key electronic properties and their implications for the reactivity of organic azides, which are applicable to understanding this compound.

| Electronic Property | Computational Method | Implication for Reactivity |

| Molecular Orbital Energies (HOMO, LUMO) | DFT, Hartree-Fock | Identifies sites for electrophilic/nucleophilic attack and predicts reactivity. chemrxiv.org |

| HOMO-LUMO Gap | DFT | Correlates with chemical reactivity and stability. researchgate.netchemrxiv.org |

| Mulliken Population Analysis | Hartree-Fock, DFT | Provides information on the charge distribution within the molecule. researchgate.net |

| Dual Descriptor | DFT | Predicts sites for nucleophilic and electrophilic attack. scirp.org |

Molecular Modeling and Simulation Techniques

Beyond quantum chemical calculations on static molecules, molecular modeling and simulation techniques provide a dynamic picture of molecular behavior, including conformational changes and reaction pathways.

Conformational Analysis

The three-dimensional structure of a molecule is not rigid, and different spatial arrangements of atoms, known as conformations, can exist due to rotation around single bonds. Conformational analysis is the study of the energies and populations of these different conformers.

For a molecule like this compound, which contains several rotatable bonds, understanding its conformational landscape is crucial. The pivaloyl group, with its bulky tert-butyl substituent, and the azidomethyl group will have specific preferred orientations to minimize steric hindrance.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. This is often done by rotating key dihedral angles and calculating the energy of each resulting structure. Studies on related molecules, such as 3-(azidomethyl)benzoic acid, have shown that the azidomethyl group can be a source of conformational polymorphism, where different conformers are observed in the crystal structure. nih.gov Similarly, the conformation of ester groups has been a subject of significant investigation, with the Z conformation generally being favored over the E conformation due to steric and dipolar interactions. researchgate.net

The relative energies of different conformers of this compound can be calculated, and the results can be used to predict the most stable conformations in the gas phase or in solution.

| Dihedral Angle | Description | Expected Influence on Conformation |

| C-O-CH₂-N₃ | Rotation around the ester-azidomethyl bond | Influences the relative orientation of the pivalate (B1233124) and azide groups. |

| O=C-O-CH₂ | Rotation around the ester C-O bond | Determines the planarity and overall shape of the ester linkage. |

| C-C(CH₃)₃ | Rotation of the tert-butyl group | Affects steric interactions with the rest of the molecule. |

Reaction Pathway Prediction and Mechanistic Insights

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the elucidation of reaction mechanisms. nih.gov By identifying transition states and intermediates, researchers can gain a detailed understanding of how a reaction proceeds.

For this compound, computational methods can be used to investigate various potential reactions, such as thermal or photochemical decomposition, cycloaddition reactions, or reactions with nucleophiles and electrophiles. For example, the thermal decomposition of organic azides often proceeds through the formation of a highly reactive nitrene intermediate. nih.gov Computational studies can model this process, calculating the activation energy for nitrogen extrusion and characterizing the resulting nitrene.

Furthermore, computational approaches can be used to explore the mechanisms of synthetically important reactions involving azides, such as the Staudinger ligation or the azide-alkyne Huisgen cycloaddition (a "click reaction"). wikipedia.orgmasterorganicchemistry.com While this compound itself may not be the primary substrate for these reactions, understanding the general mechanistic principles through computation is highly valuable.

The table below outlines how computational methods can be applied to study the reaction pathways of organic azides.

| Reaction Type | Computational Approach | Insights Gained |

| Thermal Decomposition | DFT, ab initio methods | Activation energy, structure of the transition state, nature of the nitrene intermediate. nih.gov |

| Cycloaddition | DFT | Reaction mechanism (concerted vs. stepwise), regioselectivity, and stereoselectivity. acs.org |

| Nucleophilic Substitution | Molecular Dynamics, DFT | Free energy profile of the reaction, role of the solvent. nih.gov |

| Photochemical Reactions | Time-Dependent DFT (TD-DFT) | Excited state properties, prediction of photochemical products. wikipedia.org |

Future Research Directions and Unexplored Avenues for Azidomethyl 2,2 Dimethylpropanoate

Novel Synthetic Strategies and Green Chemistry Approaches

The development of more efficient, sustainable, and environmentally benign methods for the synthesis of azidomethyl 2,2-dimethylpropanoate is a key area for future research. While traditional synthetic routes exist, a focus on green chemistry principles can lead to significant improvements in terms of atom economy, waste reduction, and the use of less hazardous substances. mdpi.com

Future research in this area could focus on several promising strategies:

Continuous Flow Chemistry: The use of microreactor technology and continuous flow processes offers significant advantages over traditional batch synthesis. researchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety (especially when handling energetic compounds like azides), and easier scalability. researchgate.netnih.gov The development of a continuous flow synthesis for this compound would be a significant step towards a more efficient and safer industrial production process. nih.govnih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. mdpi.com Biocatalysis offers high selectivity and specificity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. mdpi.com Future research could explore the potential of enzymes, such as lipases or hydrolases, to catalyze the synthesis of this compound or its precursors. mdpi.comnih.gov This could involve the enzymatic esterification of an azido-alcohol or the kinetic resolution of a racemic intermediate to produce enantiomerically pure products.

Atom Economy and Waste Reduction: Future synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This involves minimizing the use of stoichiometric reagents and developing catalytic processes. A thorough analysis of the atom economy of current and novel synthetic routes to this compound would be beneficial for identifying areas for improvement.

The table below outlines potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Approach | Potential Advantages | Research Focus |

| Continuous Flow Chemistry | Enhanced safety, improved yield and purity, easy scalability. researchgate.netnih.gov | Development of a continuous flow reactor setup for the synthesis of this compound. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. mdpi.commdpi.com | Screening for suitable enzymes (e.g., lipases) for the esterification step. mdpi.comnih.gov |

| Use of Green Solvents | Reduced environmental impact, improved safety. slideshare.netscilit.com | Investigating the feasibility of using water, supercritical CO2, or bio-derived solvents. |

| Improved Atom Economy | Minimized waste, more efficient use of resources. | Designing catalytic reactions that avoid the use of stoichiometric reagents. |

Expanding the Scope of Click Chemistry Applications

This compound is a valuable reagent for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, selectivity, and biocompatibility, making it a powerful tool for creating complex molecules and materials. researchgate.net Future research should aim to expand the applications of this compound in various fields.

Unexplored avenues in this area include:

Bioconjugation and Drug Discovery: The azide (B81097) group of this compound can be readily "clicked" onto alkyne-modified biomolecules, such as proteins, peptides, and nucleic acids. nih.govnih.gov This allows for the development of novel bioconjugates for applications in diagnostics, therapeutics, and imaging. nih.gov For instance, it could be used to attach imaging agents or drug molecules to targeting ligands for site-specific delivery.

Polymer and Materials Science: The functionalization of polymers with this compound can be used to create novel materials with tailored properties. mdpi.com For example, it could be used to modify the surface of polymers to enhance their biocompatibility or to create cross-linked polymer networks for applications in hydrogels and drug delivery systems. mdpi.com

Surface Modification: The compound can be employed to functionalize the surfaces of various materials, including nanoparticles and solid supports. mdpi.com This surface modification can be used to attach specific ligands, catalysts, or biomolecules, leading to the development of advanced sensors, catalysts, and separation media. mdpi.com

The following table highlights potential areas for expanding the click chemistry applications of this compound.

| Application Area | Potential Use of this compound | Desired Outcome |

| Bioconjugation | Labeling of proteins, peptides, and nucleic acids. nih.govnih.gov | Development of new diagnostic tools and targeted drug delivery systems. |

| Polymer Synthesis | As a monomer or functionalizing agent in polymerization reactions. | Creation of novel polymers with tailored properties for various applications. mdpi.com |

| Surface Functionalization | Modification of nanoparticles, and other material surfaces. mdpi.com | Advanced sensors, catalysts, and biocompatible materials. mdpi.com |

Integration into Advanced Functional Materials

The unique properties of this compound make it an attractive candidate for incorporation into a wide range of advanced functional materials. Its ability to participate in click chemistry allows for the precise and efficient introduction of the pivaloyloxymethyl group, which can influence the material's properties.

Future research could explore its integration into:

Polymersomes: These are self-assembled vesicles made from amphiphilic block copolymers and have shown great promise in drug delivery and medical imaging. This compound could be used to functionalize the polymers, enabling the attachment of targeting ligands or therapeutic agents to the polymersome surface via click chemistry.

Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They are widely used in biomedical applications such as tissue engineering and drug delivery. This compound can be used as a cross-linking agent or to functionalize the hydrogel network with bioactive molecules.

Nanoparticles: The surface of nanoparticles can be modified with this compound to improve their stability, biocompatibility, and to allow for further functionalization via click chemistry. mdpi.com This could lead to the development of novel nanoparticle-based systems for targeted drug delivery, bioimaging, and catalysis.

Functional Surfaces: The modification of surfaces with this compound can alter their properties, such as wettability and adhesion. slideshare.net This could be exploited in the development of anti-fouling coatings, biocompatible implants, and microarrays. mdpi.com

Computational Design and Predictive Modeling for New Applications

Computational chemistry and molecular modeling are powerful tools that can be used to predict the properties and reactivity of molecules, guiding the design of new materials and synthetic routes. mdpi.com The application of these methods to this compound is a largely unexplored area with significant potential.

Future research in this domain could involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net This information can be used to predict its behavior in different chemical environments and to design more efficient synthetic protocols.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of this compound in complex systems, such as in solution or at the interface with other materials. mdpi.com This can provide insights into its interactions with other molecules and help in the design of functional materials with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives of this compound are synthesized and their biological activity is tested, QSAR models can be developed to correlate their chemical structure with their activity. nih.gov This can be a valuable tool in the rational design of new drug candidates.

In Silico Design of Materials: Computational methods can be used to design new materials incorporating this compound with specific functionalities. researchgate.netnih.gov For example, one could computationally screen different polymer architectures containing this moiety to identify those with optimal properties for a particular application.

The following table summarizes the potential applications of computational modeling for this compound.

| Computational Method | Research Goal | Potential Outcome |

| Density Functional Theory (DFT) | Predict reactivity and spectroscopic properties. researchgate.net | Optimization of synthetic routes and understanding of reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Model interactions with other molecules and materials. mdpi.com | Design of functional materials with tailored properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. nih.gov | Rational design of new drug candidates. |

| In Silico Material Design | Design novel materials with specific functionalities. researchgate.netnih.gov | Accelerated discovery of new materials for various applications. |

Q & A

Q. Resolution Workflow :

Replicate experiments under reported conditions.

Perform control reactions to isolate steric vs. electronic effects.

Use computational modeling (DFT) to compare activation energies of analogous esters.

How can computational modeling predict the stability of this compound in biological systems?

Advanced Research Question

Molecular dynamics (MD) simulations and QSAR models assess:

- Hydrolytic Stability : Predict ester bond cleavage rates in aqueous environments (e.g., logP ≈ 2.5 indicates moderate lipophilicity) .

- Metabolic Pathways : Docking studies with esterase enzymes identify potential metabolic sites.

Validation : Cross-reference computational predictions with in vitro assays (e.g., HPLC monitoring of degradation products).

What safety protocols are essential for handling this compound?

Basic Research Question

- Toxicity : Limited data; assume acute toxicity and use fume hoods.

- Storage : Keep at -20°C in airtight, light-resistant containers to prevent azide polymerization .

- Spill Management : Neutralize with dilute NaHCO₃ to deactivate azides.

How does the ester’s steric bulk impact its utility as a bioconjugation reagent?

Advanced Research Question

The 2,2-dimethylpropanoate group:

- Pros : Enhances stability against esterases due to steric shielding.

- Cons : Reduces conjugation efficiency with bulky biomolecules (e.g., antibodies).

Optimization : Introduce linkers (e.g., PEG spacers) to balance stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.